Enantiospecificity in Antimycobacterial Activity: (S)-Enantiomer Derivatives Exhibit No Activity vs. (R)-Enantiomer Leads
In a direct comparative study of 2-amino-1-butanol derivatives against Mycobacterium tuberculosis H37Rv, compounds derived from the (S)-enantiomer showed no antimycobacterial activity, even when tested at concentrations 20- to 32-fold higher than those of the active (R)-enantiomer counterparts. The five most active (R)-derived compounds exhibited MIC values ranging from 0.65 μM to 14.03 μM against M. tuberculosis H37Rv, while their corresponding (S)-enantiomers were completely inactive at comparable and elevated concentrations [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Derivatives of (S)-1-aminobutan-2-ol showed no activity even at 20-32 fold higher concentrations than active (R)-counterparts. |
| Comparator Or Baseline | Derivatives of (R)-1-aminobutan-2-ol: 5 most active compounds showed MIC range of 0.65 μM - 14.03 μM. |
| Quantified Difference | Complete loss of activity; >20-fold difference in potency threshold. |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv strain. |
Why This Matters
This demonstrates that for antimycobacterial drug discovery, the (S)-enantiomer is not a viable substitute for the (R)-enantiomer, underscoring the critical need for precise chiral procurement.
- [1] Dobrikov, G. M., Valcheva, V., Stoilova-Disheva, M., Momekov, G. T., Tzvetkova, P., Chimov, A., & Dimitrov, V. (2012). Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol - The crucial role of the configuration. European Journal of Medicinal Chemistry, 48, 45-56. DOI: 10.1016/j.ejmech.2011.11.035 View Source
